Triphenylstannane;hydrofluoride
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Overview
Description
It is a white distillable oil that is soluble in organic solvents and is often used as a source of hydrogen radicals to generate radicals or cleave carbon-oxygen bonds . This compound has significant applications in organic synthesis and various industrial processes.
Preparation Methods
Triphenylstannane;hydrofluoride is typically prepared by treating triphenyltin chloride with lithium aluminium hydride. The reaction conditions involve the use of anhydrous solvents and controlled temperatures to ensure the successful reduction of triphenyltin chloride to this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Triphenylstannane;hydrofluoride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reductive deselenenylation reaction and the reduction of α, β-unsaturated ketones and esters.
Radical Reactions: It is used in free radical hydrostannylations of olefins and free-radical reduction reactions in the presence of initiators like 9-borabicyclo[3.3.1]nonane (9-BBN).
Substitution Reactions: It can participate in nucleophilic substitution reactions, although these are less common compared to its radical reactions.
Common reagents used in these reactions include AIBN (azobisisobutyronitrile) as a radical initiator and various solvents like benzene and tetrahydrofuran (THF). The major products formed from these reactions depend on the specific substrates and conditions used but often include reduced or substituted organic compounds.
Scientific Research Applications
Triphenylstannane;hydrofluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which triphenylstannane;hydrofluoride exerts its effects primarily involves the generation of hydrogen radicals. These radicals can initiate radical chain reactions, leading to the reduction or substitution of various substrates . The molecular targets and pathways involved depend on the specific reaction and conditions but often include radical intermediates and transition states.
Comparison with Similar Compounds
Triphenylstannane;hydrofluoride can be compared with other similar organotin compounds, such as:
Triphenyltin chloride (Ph₃SnCl): Used as a precursor in the synthesis of this compound.
Triphenyltin hydroxide (Ph₃SnOH): Used in organic synthesis and as a biocide.
Triphenyltin acetate (Ph₃SnOAc): Used in antifouling products and organic synthesis.
What sets this compound apart is its unique ability to generate hydrogen radicals, making it a valuable reagent in radical chemistry and organic synthesis .
Properties
Molecular Formula |
C18H17FSn |
---|---|
Molecular Weight |
371.0 g/mol |
IUPAC Name |
triphenylstannane;hydrofluoride |
InChI |
InChI=1S/3C6H5.FH.Sn.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;; |
InChI Key |
SZNZEEYJVCQHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3.F |
Origin of Product |
United States |
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